1-(3-Chlorophenyl)-2-methylpropan-2-amine
CAS No.: 103273-65-0
Cat. No.: VC21264813
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103273-65-0 |
---|---|
Molecular Formula | C10H14ClN |
Molecular Weight | 183.68 g/mol |
IUPAC Name | 1-(3-chlorophenyl)-2-methylpropan-2-amine |
Standard InChI | InChI=1S/C10H14ClN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 |
Standard InChI Key | GJVWUURQKKBCFN-UHFFFAOYSA-N |
SMILES | CC(C)(CC1=CC(=CC=C1)Cl)N |
Canonical SMILES | CC(C)(CC1=CC(=CC=C1)Cl)N |
Introduction
Chemical Structure and Properties
1-(3-Chlorophenyl)-2-methylpropan-2-amine consists of a 3-chlorophenyl ring connected to a 2-methylpropan-2-amine moiety. The chlorine atom at the meta position of the phenyl ring provides distinctive chemical properties that differentiate it from related compounds. This structural arrangement influences its chemical reactivity, solubility, and potential biological interactions.
Basic Identification
The compound is characterized by the following identifiers and physical properties:
Property | Value |
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Chemical Name | 1-(3-Chlorophenyl)-2-methylpropan-2-amine |
CAS Number | 103273-65-0 |
Molecular Formula | C₁₀H₁₄ClN |
Molecular Weight | 183.678 g/mol |
Alternative Names | 3-chloro-α,α-dimethyl-benzeneethanamine |
IUPAC Name | 1-(3-chlorophenyl)-2-methyl-2-propanamine |
The compound features an asymmetric carbon center, which can lead to potential stereoisomers depending on the synthetic route employed .
Physical Properties
Based on its structural characteristics and comparison with similar compounds, the following physical properties can be anticipated:
Property | Estimated Value |
---|---|
Physical State at 25°C | Solid |
LogP | 3.32 |
Polar Surface Area (PSA) | 26.02 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 1 |
The LogP value of 3.32 suggests moderate lipophilicity, which may influence its pharmacokinetic properties and membrane permeability in biological systems .
Synthesis and Preparation Methods
Several synthetic routes can be employed to prepare 1-(3-Chlorophenyl)-2-methylpropan-2-amine, drawing from established methodologies for similar substituted phenethylamines.
General Synthetic Approach
A common synthetic pathway involves a multi-step process beginning with 3-chlorobenzaldehyde or 3-chlorophenylacetic acid as the starting material:
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Reaction of 3-chlorobenzaldehyde with acetone in the presence of a base to form an aldol condensation product
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Reduction of the resulting α,β-unsaturated ketone to the corresponding saturated ketone
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Reductive amination using ammonia or a suitable nitrogen source and reducing agents
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Methylation of the resulting primary amine to introduce the gem-dimethyl group
Alternative Methods
Alternative synthetic routes may include:
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Starting from 3-chlorophenylacetic acid, conversion to the corresponding ester followed by reaction with methylmagnesium bromide to introduce the gem-dimethyl group
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Subsequent conversion of the tertiary alcohol to the corresponding amine via the Ritter reaction or through activation and displacement with a nitrogen nucleophile
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2-methylpropan-2-amine can participate in various chemical reactions typical of both aromatic compounds and amines.
Reactivity of the Aromatic Ring
The aromatic ring with the chlorine substituent can undergo various electrophilic aromatic substitution reactions, though the meta-chloro substituent will influence the regioselectivity of these reactions:
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Nitration: Using nitric acid in the presence of sulfuric acid can introduce nitro groups to the aromatic ring
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Sulfonation: Reaction with concentrated sulfuric acid can introduce sulfonic acid groups
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Friedel-Crafts acylation and alkylation: Though somewhat deactivated by the chlorine substituent, these reactions may proceed under appropriate conditions
Amine Reactivity
The tertiary amine functionality can participate in typical amine reactions:
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N-oxidation: Formation of N-oxides with oxidizing agents like hydrogen peroxide
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Quaternization: Reaction with alkyl halides to form quaternary ammonium salts
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Elimination reactions: Under certain conditions, the compound can undergo Hofmann elimination
Reactions Involving the Benzylic Position
The benzylic position between the aromatic ring and the aminopropane moiety can participate in various reactions:
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Oxidation: Formation of corresponding ketones or carboxylic acids
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Radical bromination: Selective functionalization at the benzylic position
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Deprotonation: Under strong basic conditions, deprotonation at the benzylic position can create nucleophilic carbon centers
Applications in Scientific Research
1-(3-Chlorophenyl)-2-methylpropan-2-amine has potential applications in various scientific research domains, particularly in medicinal chemistry and pharmaceutical development.
Medicinal Chemistry
The compound serves as a valuable building block in medicinal chemistry for several reasons:
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The structural similarity to phenethylamine-based drugs makes it relevant for neurological research
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The chlorine substituent provides opportunities for further functionalization through metal-catalyzed cross-coupling reactions
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The tertiary amine group offers a handle for developing compounds with specific receptor interactions
Use as a Chemical Intermediate
The compound functions as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity. Drawing parallels with related compounds such as α,α-dimethyltryptamine, which serves as an intermediate in the synthesis of cardiovascular drugs like Bucindolol, 1-(3-Chlorophenyl)-2-methylpropan-2-amine might find similar applications in pharmaceutical synthesis pathways .
Biological Activity and Pharmacological Properties
While specific biological activity data for 1-(3-Chlorophenyl)-2-methylpropan-2-amine is limited in the available literature, inferences can be drawn based on structurally similar compounds.
Structure-Activity Relationships
The specific structural features that may contribute to biological activity include:
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The meta-chloro substituent, which affects lipophilicity and electronic properties of the molecule
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The gem-dimethyl group adjacent to the amine, which provides steric bulk and may influence receptor binding characteristics
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The primary amine group, which can form hydrogen bonds with receptor targets
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-methylpropan-2-amine belongs to a family of related compounds with varying substituents and positions. Comparing these compounds provides insights into the structure-activity relationships and potential applications.
Related Chlorophenyl Compounds
Compounds with Different Halogen Substituents
Compound | Halogen Substituent | Key Differences |
---|---|---|
1-(3-Bromophenyl)-2-methylpropan-2-amine | Bromine instead of chlorine | Larger atomic radius; weaker electron-withdrawing effect; potentially different metabolic profile |
1-(3-Fluorophenyl)-2-methylpropan-2-amine | Fluorine instead of chlorine | Stronger electron-withdrawing effect; smaller atom size; potentially enhanced metabolic stability |
Uniqueness of 1-(3-Chlorophenyl)-2-methylpropan-2-amine
The specific combination of the meta-chloro substituent with the 2-methylpropan-2-amine backbone creates a unique compound with distinctive properties:
Hazard Type | Potential Risk | Precautionary Measures |
---|---|---|
Acute Toxicity | Potentially harmful if swallowed | Avoid ingestion; practice good laboratory hygiene |
Skin Irritation | May cause skin irritation | Wear appropriate gloves; avoid skin contact |
Eye Irritation | May cause eye irritation | Use eye protection; avoid eye contact |
Respiratory | May cause respiratory tract irritation | Use in well-ventilated areas; avoid inhalation of dust |
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